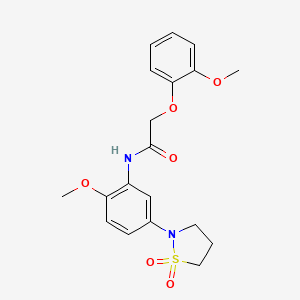![molecular formula C24H21N7O2 B2501681 2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-30-6](/img/structure/B2501681.png)
2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" is a complex organic molecule that likely falls within the category of triazolopyrimidines. This class of compounds is known for a wide range of biological activities and is of interest in medicinal chemistry for drug development. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related triazolopyrimidine derivatives, which can provide insights into the general behavior and properties of such compounds.
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives is often achieved through multi-component reactions. Paper describes a three-component synthesis method for creating 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, which shares a similar triazolopyrimidine core to our compound of interest. This method involves the condensation of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol. Although the specific substituents differ, the general approach may be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by the presence of a triazole ring fused to a pyrimidine ring. The compound of interest has additional substituents, including methoxyphenyl and pyridinyl groups, which would influence its three-dimensional conformation and potential binding interactions. The characterization techniques mentioned in paper , such as NMR, IR, UV, MS, and elemental analyses, are essential tools for confirming the structure of such complex molecules.
Chemical Reactions Analysis
While the provided papers do not detail specific reactions for the compound "2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide," they do offer a glimpse into the reactivity of related structures. Triazolopyrimidines can be synthesized through various reactions, and their functional groups, such as the carboxamide in the compound of interest, are reactive sites that can undergo further chemical transformations. These reactions can be used to modify the compound for different applications or to study its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. The presence of aromatic rings and nitrogen-containing heterocycles typically results in compounds with significant pharmacological potential. The papers do not provide specific data on the physical properties of the compound , but similar compounds are often characterized by their solubility, melting points, and stability, which are critical for their practical application in drug development or other fields. The biological activity of some triazolopyrimidines was tested, but they were found inactive , suggesting that the activity can be highly dependent on the specific substituents present on the core structure.
Applications De Recherche Scientifique
1. Synthesis and Structural Characterization
- The compound is used in the synthesis of various heterocyclic compounds, such as triazolopyrimidines, which are synthesized using various protocols and characterized by techniques like X-ray diffraction, IR, NMR, and mass spectroscopy (Lashmanova et al., 2019), (Gilava et al., 2020).
2. Biological and Antimicrobial Activity
- Compounds with structural similarities are evaluated for their antimicrobial activities, showing potential in the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013), (Chauhan & Ram, 2019).
3. Potential in Cardiovascular Applications
- Certain triazolopyrimidines have been studied for their cardiovascular effects, indicating the potential of structurally related compounds in cardiovascular therapy (Sato et al., 1980).
4. Antituberculous Activity
- Analogs of triazolopyrimidines have been synthesized and evaluated for their antituberculous activity, suggesting a possible research avenue for the compound (Titova et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N,7-dipyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-15-20(23(32)28-17-8-6-12-26-14-17)21(16-7-5-11-25-13-16)31-24(27-15)29-22(30-31)18-9-3-4-10-19(18)33-2/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABQRDVUPBHVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

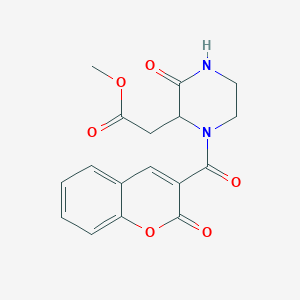
![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)
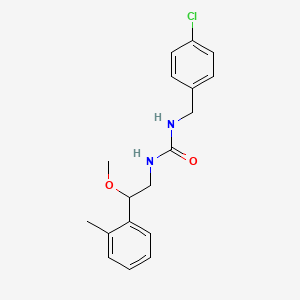
![(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2501601.png)
![Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501602.png)
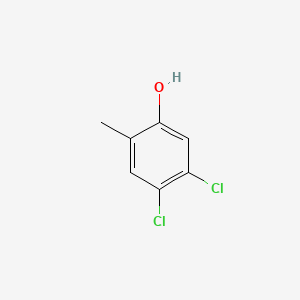
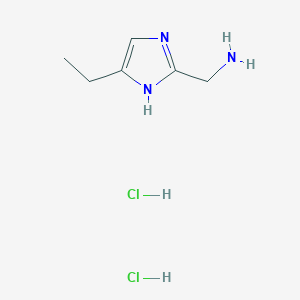
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2501606.png)
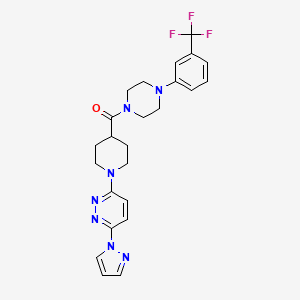
![(2S,3As,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2501610.png)

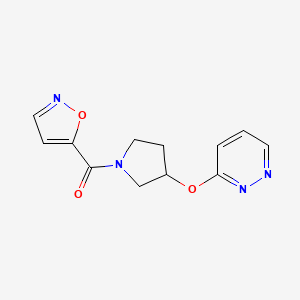
![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)
